X-ray crystallographic studies have provided valuable insights into the three-dimensional structure of 1,8-naphthyridin-2(1H)-one derivatives. For instance, the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate revealed intermolecular hydrogen bonding leading to a tape-like arrangement of molecules []. In the case of PNA hexamers incorporating a 1,8-naphthyridin-2(1H)-one-based nucleobase, the X-ray structure confirmed its base-pairing ability with adenine, demonstrating its potential as a thymine mimic in nucleic acid recognition systems [].
Some 1,8-naphthyridin-2(1H)-one derivatives exhibit potent and selective inhibition of PDE4 [, ]. This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammatory responses. By inhibiting PDE4, these compounds can elevate intracellular cAMP levels, leading to the suppression of inflammatory mediator release and airway smooth muscle relaxation.
Certain 1,8-naphthyridin-2(1H)-one-3-carboxamides act as potent and selective CB2 receptor antagonists []. CB2 receptor activation is associated with various physiological processes, including inflammation and immune modulation. Therefore, CB2 antagonists have therapeutic potential for treating inflammatory diseases and cancer.
1-Hydroxy-1,8-naphthyridin-2(1H)-one compounds have been identified as inhibitors of poxvirus resolvase []. This enzyme is essential for viral DNA replication, making it a promising target for developing antiviral therapies.
1,8-Naphthyridin-2(1H)-ones have shown promise as anti-allergy agents. For instance, substituted 1,8-naphthyridin-2(1H)-ones were found to be potent inhibitors of SRS-A release, suggesting their potential for treating allergic asthma []. Further development led to the identification of Sch 33303, a potent inhibitor of allergic and non-allergic bronchospasm in animal models [].
The CB2 receptor has emerged as a promising target for anticancer therapies. 1,8-Naphthyridin-2(1H)-one-3-carboxamides acting as selective CB2 agonists have demonstrated antiproliferative effects against neuroblastoma cancer cells in vitro []. These findings suggest their potential for treating various cancers, particularly those where CB2 receptor overexpression is implicated in disease progression.
Substituted 1,8-naphthyridin-2(1H)-ones have been explored as artificial nucleobases in peptide nucleic acids (PNAs) [, ]. These synthetic analogues of DNA and RNA offer enhanced binding affinity and stability compared to their natural counterparts. Incorporation of 1,8-naphthyridin-2(1H)-one-based nucleobases into PNAs has shown increased affinity for adenine in both duplex and triplex structures, suggesting their potential for applications in gene therapy, diagnostics, and nanotechnology [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: